N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide
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Overview
Description
N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide typically involves the reaction of benzo[d]thiazole derivatives with appropriate formimidamide precursors. One common method involves the condensation of 2-aminobenzothiazole with N,N-dimethylformamide dimethyl acetal under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the formimidamide group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation and topoisomerase enzymes in cancer.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators, leading to anti-inflammatory effects.
Comparison with Similar Compounds
N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
Properties
Molecular Formula |
C10H11N3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H11N3S/c1-13(2)7-11-10-12-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3 |
InChI Key |
DCWDATDHZDWTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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